role of PARP in DNA damage response
role of PARP in DNA damage response
An In-depth Technical Guide on the Core Role of PARP in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to a multitude of cellular processes, including DNA damage repair, transcriptional regulation, and cell death.[1][2] Among the 17 members of the PARP family, PARP1 is the most abundant and well-studied, responsible for approximately 90% of cellular poly(ADP-ribosyl)ation (PARylation) activity in response to DNA damage.[2] PARP1, along with PARP2 and PARP3, acts as a first responder to DNA lesions, orchestrating a complex signaling cascade to maintain genomic integrity.[1] This function has made PARP a prime target for cancer therapy, with PARP inhibitors (PARPi) emerging as a groundbreaking class of drugs, particularly for cancers with deficiencies in other DNA repair pathways.[3][4]
This technical guide provides a comprehensive overview of the role of PARP in the DNA damage response (DDR), the mechanism of action of PARP inhibitors, and detailed experimental protocols for studying these processes.
The Core Mechanism: PARP Activation and PARylation
The primary function of PARP1 in the DDR is to detect DNA single-strand breaks (SSBs) and initiate their repair.[3] This process is mediated by its catalytic activity, which involves the synthesis of long, branched chains of poly(ADP-ribose) (PAR).
-
DNA Damage Sensing: The N-terminal DNA binding domain of PARP1, containing two zinc finger motifs, recognizes and binds to DNA strand breaks.[2] This binding event is extremely rapid and is considered a primary sensor of DNA damage.[3][5]
-
Catalytic Activation: Upon binding to damaged DNA, PARP1 undergoes a conformational change that stimulates its catalytic activity by up to 500-fold.[1][6]
-
PAR Synthesis (PARylation): Using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, the activated PARP1 enzyme cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes the ADP-ribose units onto acceptor proteins.[2] The primary acceptor is PARP1 itself (auto-PARylation), but it also modifies other nuclear proteins such as histones.[2][6]
-
Signal Amplification and Protein Recruitment: The newly synthesized PAR chains are large, negatively charged polymers. They act as a scaffold or signaling platform, recruiting a host of other DNA repair and signaling proteins to the site of damage.[3][7]
-
Enzyme Dissociation and Recycling: After extensive auto-PARylation, the accumulation of negative charge causes PARP1 to dissociate from the DNA, allowing the recruited repair machinery to access the lesion.[8][9] The PAR chains are then rapidly degraded by Poly(ADP-ribose) Glycohydrolase (PARG), returning PARP1 to its inactive state, ready for another cycle of damage detection.[2][10]
PARP's Role in Specific DNA Repair Pathways
PARP1 is a key player in multiple DNA repair pathways, ensuring a coordinated and efficient response to various types of DNA lesions.[1][5]
Single-Strand Break Repair (SSBR) and Base Excision Repair (BER)
PARP1 is integral to the repair of SSBs, which can arise directly or as intermediates during base excision repair (BER).[11][12] In the BER pathway, damaged bases are removed, creating an SSB intermediate that is recognized by PARP1.[13][14]
Activated PARP1 PARylates itself and chromatin proteins, which relaxes the chromatin structure and recruits the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[3][10] XRCC1, in turn, assembles the rest of the repair complex, including DNA polymerase beta (Polβ) and DNA ligase III, to fill the gap and seal the nick.[10] While PARP1 is not strictly required for BER completion, its presence significantly accelerates the process.[8][13]
Double-Strand Break Repair (DSBR)
PARP1 also contributes to the repair of more cytotoxic double-strand breaks (DSBs) through its influence on both major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[15]
-
Homologous Recombination (HR): HR is a high-fidelity repair pathway active in the S and G2 phases of the cell cycle. PARP1 is one of the first factors to arrive at DSBs, where it promotes the recruitment and activation of the apical DDR kinase ATM (ataxia telangiectasia mutated).[15][16] PARP1 activity also facilitates the recruitment of the MRE11-RAD50-NBS1 (MRN) complex, which is critical for the DNA end resection that initiates HR.[15][17]
-
Non-Homologous End Joining (NHEJ): NHEJ is a faster but more error-prone pathway that is active throughout the cell cycle. PARP1 can compete with the Ku70/Ku80 heterodimer, a key NHEJ factor, for binding to DSB ends.[9] PARP1 can also PARylate and stimulate the kinase activity of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), another essential NHEJ protein.[15] The interplay between PARP1 and the core NHEJ machinery suggests a regulatory role, though the precise function remains complex.[15]
Therapeutic Targeting: PARP Inhibitors
The critical role of PARP in DNA repair makes it an attractive target for cancer therapy. PARP inhibitors (PARPi) are small molecules that block the catalytic activity of PARP enzymes.[4]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
PARPi function through two primary mechanisms:
-
Catalytic Inhibition: PARPi are nicotinamide analogues that competitively bind to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of PAR chains.[18] This blocks the recruitment of downstream repair factors, leading to the accumulation of unrepaired SSBs.[18][19]
-
PARP Trapping: Perhaps more critical to their cytotoxicity, many PARPi not only inhibit PARP's catalytic activity but also "trap" the PARP protein on the DNA at the site of the break.[3] The trapped PARP-DNA complex is a highly toxic lesion that obstructs DNA replication and transcription, leading to the collapse of replication forks and the formation of DSBs.[3][20]
Synthetic Lethality
The efficacy of PARPi is best exemplified by the concept of "synthetic lethality".[4] This occurs when the combination of two genetic defects (or a defect and a drug) results in cell death, whereas either event alone is viable. The classic example is the use of PARPi in cancers with mutations in the BRCA1 or BRCA2 genes.[21]
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Normal Cells: Have functional PARP-mediated SSBR and functional BRCA-mediated HR for DSB repair. They can survive inhibition of either pathway.
-
BRCA-deficient Cancer Cells: Lack functional HR repair. They are heavily reliant on PARP-mediated repair pathways to maintain genomic stability.
-
Synthetic Lethality: When BRCA-deficient cells are treated with a PARPi, SSBs go unrepaired. These accumulate and are converted to DSBs during replication.[22] Without a functional HR pathway to repair these DSBs, the cancer cell undergoes genomic collapse and apoptosis.[4][21]
Quantitative Efficacy of PARP Inhibitors
The potency of PARP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative IC50 Values of PARP Inhibitors Against PARP1 and PARP2 Enzymes
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
|---|---|---|---|
| Olaparib | 1.9 | 1.0 | [23] |
| Veliparib | 2.9 | 2.1 | [23] |
| Niraparib | 2.1 | 1.1 | [23] |
| AZD5305 | <0.4 | 224 | [23] |
| Parp-1-IN-13 | 26 | Not specified |[7] |
Table 2: Representative IC50 Values of PARP Inhibitors in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines
| Cell Line (BRCA Status) | Olaparib IC50 (µM) | Niraparib IC50 (µM) | Rucaparib IC50 (µM) | Reference |
|---|---|---|---|---|
| Caov3 (Functional BRCA) | 10.68 | 1.55 | Not specified | [24] |
| COV362 (BRCA1 mutant) | 80.68 | 8.53 | Not specified | [24] |
| PEO1 (BRCA2 mutant) | 109 | 30.63 | Not specified |[24] |
Key Experimental Methodologies
A variety of assays are used to study PARP function and the effects of PARP inhibitors.
Immunofluorescence (IF) Staining for PAR Polymers
This technique visualizes the catalytic activity of PARP by detecting its product, PAR, within cells. It is used to confirm PARP activation in response to DNA damage and its inhibition by PARPi.[25]
Detailed Protocol:
-
Reagents & Materials:
-
Cultured adherent cells on sterile glass coverslips.
-
DNA damaging agent (e.g., H₂O₂, MMS) and PARP inhibitor.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20).
-
Primary Antibody: Anti-PAR polymer antibody, diluted in blocking solution.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody, diluted in blocking solution.
-
Nuclear Counterstain: DAPI or Hoechst 33342.
-
Antifade Mounting Medium.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips to reach 60-70% confluency. Treat with DNA damaging agent to induce PARP activity. For inhibitor studies, pre-incubate with PARPi for 1-2 hours before adding the damaging agent.[25]
-
Fixation: Aspirate medium, wash twice with PBS. Add 4% PFA and incubate for 15 minutes at room temperature (RT). Wash three times with PBS.[7]
-
Permeabilization: Add 0.25% Triton X-100 and incubate for 10 minutes at RT to allow antibody access to intracellular targets. Wash three times with PBS.[7]
-
Blocking: Add blocking solution and incubate for 1 hour at RT to minimize non-specific binding.[25]
-
Primary Antibody Incubation: Aspirate blocking solution and add diluted anti-PAR primary antibody. Incubate overnight at 4°C in a humidified chamber.[25]
-
Secondary Antibody Incubation: Wash three times with PBS. Add diluted fluorophore-conjugated secondary antibody. Incubate for 1 hour at RT, protected from light.[25]
-
Counterstaining: Wash three times with PBS. Incubate with DAPI or Hoechst solution for 5 minutes at RT to stain nuclei.[7]
-
Mounting and Imaging: Perform final washes with PBS. Mount coverslips onto microscope slides using antifade medium. Acquire images using a fluorescence microscope with appropriate filter sets.[7]
-
Colorimetric PARP Activity Assay
This in vitro assay provides a quantitative measure of PARP enzymatic activity by detecting the incorporation of biotinylated ADP-ribose onto histone-coated plates. It is commonly used for screening and determining the IC50 of PARP inhibitors.[26]
Detailed Protocol (Adapted from a standard kit): [26]
-
Reagents & Materials:
-
96-well plate.
-
Histone mixture, purified PARP-2 enzyme, activated DNA.
-
10x PARP buffer, 10x PARP Assay mixture (with biotinylated NAD+ substrate).
-
Test inhibitor (e.g., Parp-2-IN-1) at various dilutions.
-
Blocking Buffer, Wash Buffer (PBST).
-
Streptavidin-HRP, Colorimetric HRP substrate.
-
Stop Solution (e.g., 2 M sulfuric acid).
-
Microplate reader.
-
-
Procedure:
-
Plate Preparation: Coat a 96-well plate with histone solution overnight at 4°C or 90 minutes at 30°C. Wash three times with PBST. Block wells with Blocking Buffer for 60-90 minutes at RT.[26]
-
Reaction Setup: Prepare a master mix containing PARP buffer, PARP Assay mixture, and activated DNA. Add test inhibitor dilutions to designated wells. Add buffer-only to control wells.[26]
-
Enzyme Reaction: Initiate the reaction by adding diluted PARP-2 enzyme to all wells except the "Blank". Incubate for 1 hour at RT.[26]
-
Detection: Wash the plate three times with PBST. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at RT.[26]
-
Signal Development: Wash the plate three times with PBST. Add colorimetric HRP substrate to each well and incubate until sufficient color develops. Stop the reaction with sulfuric acid.[26]
-
Data Analysis: Read the absorbance on a microplate reader. Normalize the data to the positive control (no inhibitor) and plot the percentage of PARP activity against the log concentration of the inhibitor to determine the IC50 value.
-
Cell Viability and Proliferation Assays
These assays measure the cytotoxic or anti-proliferative effects of PARP inhibitors on cancer cells.[22]
A. MTS/MTT Assay (Short-term viability): Measures the metabolic activity of cells as an indicator of viability.
Detailed Protocol (MTS): [27]
-
Reagents & Materials:
-
Cancer cell lines.
-
96-well plates, complete culture medium.
-
PARP inhibitor stock solution.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Microplate reader (490 nm).
-
-
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[27]
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium and add them to the wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C.[22]
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, during which viable cells convert the MTS reagent into a colored formazan (B1609692) product.[27]
-
Data Analysis: Measure the absorbance at 490 nm. Normalize the data to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the log concentration of the inhibitor to determine the IC50 value.[27]
-
B. Clonogenic Survival Assay (Long-term proliferation): Assesses the ability of single cells to survive treatment and form a colony, providing a measure of long-term cytotoxic effects.[28][29]
Detailed Protocol: [27]
-
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Allow cells to attach, then treat with various concentrations of the PARP inhibitor for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies form.[27]
-
Staining and Counting: Wash colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution. Count the number of colonies (typically defined as a cluster of ≥50 cells).[27]
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Conclusion
PARP enzymes, particularly PARP1, are central to the DNA damage response, acting as rapid sensors of DNA breaks and master orchestrators of the initial repair processes. Their multifaceted roles in SSBR, BER, and DSBR highlight their importance in maintaining genomic stability. The therapeutic exploitation of these functions through PARP inhibitors, leveraging the powerful principle of synthetic lethality, has revolutionized the treatment of certain cancers, especially those with BRCA mutations. A thorough understanding of the underlying molecular pathways and the application of robust experimental methodologies are critical for the continued development of next-generation PARP-targeted therapies and for overcoming mechanisms of resistance.
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